

# Adjusting TOP5668 dosage for different animal models

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## Compound of Interest

Compound Name: TOP5668

Cat. No.: B12376960

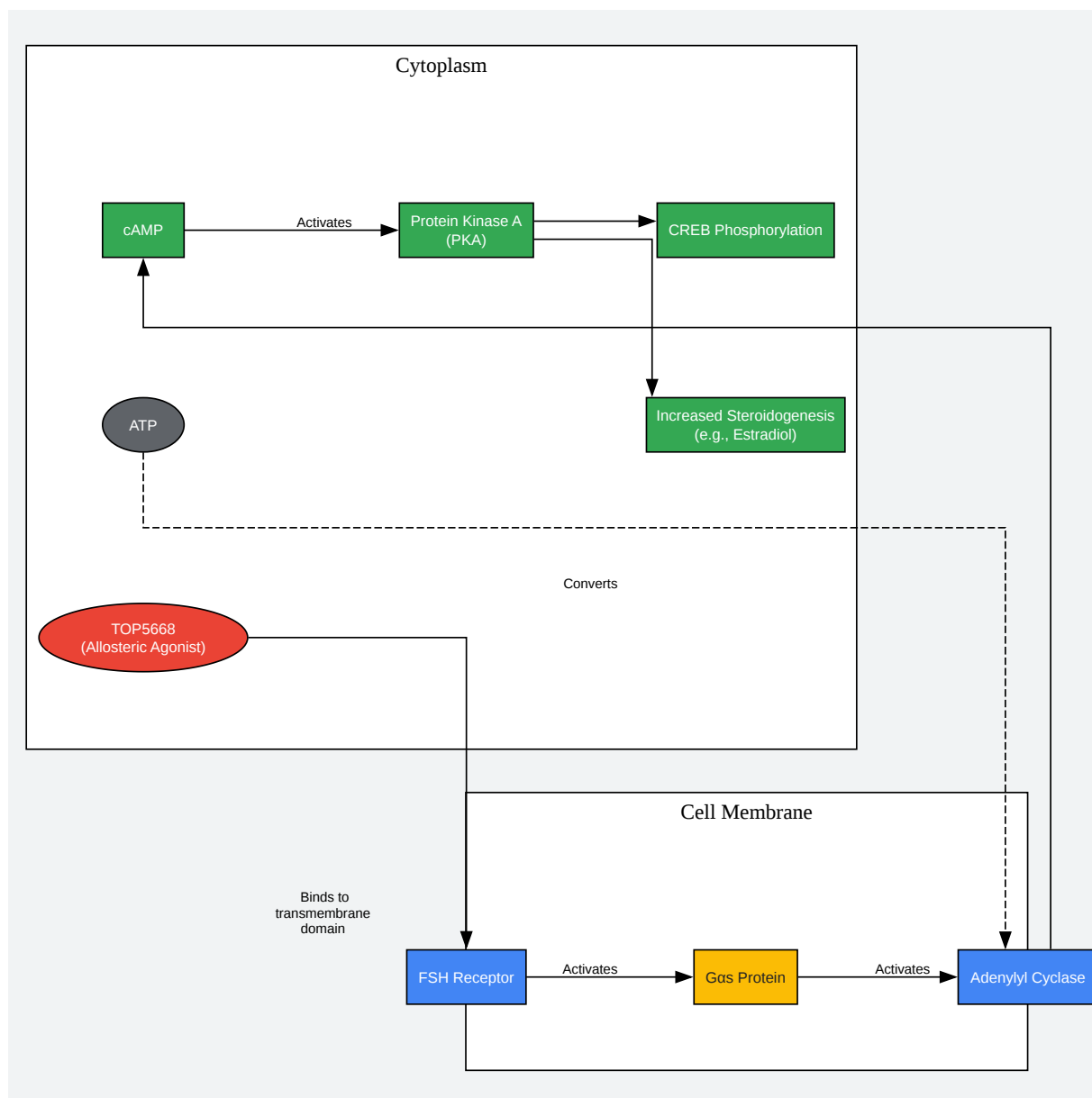
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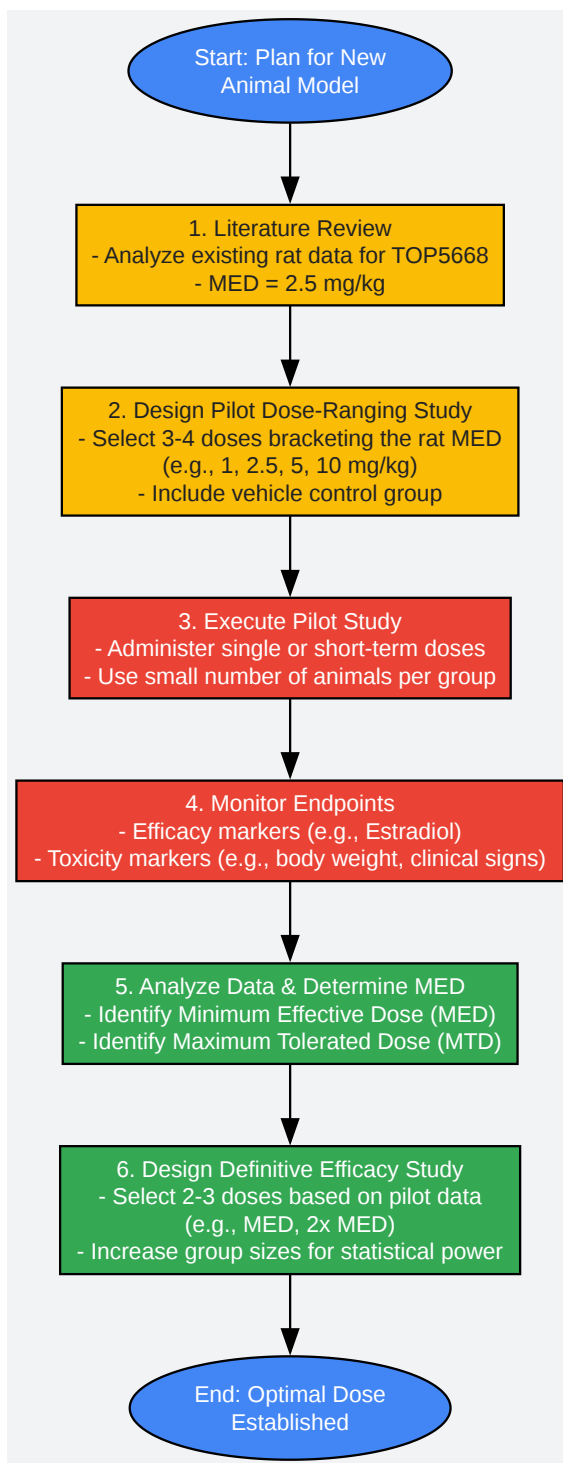
## Technical Support Center: TOP5668

This technical support center provides essential information, frequently asked questions, and troubleshooting guidance for researchers utilizing **TOP5668** in preclinical animal models.

## Mechanism of Action

**TOP5668** is an orally active, small molecule, allosteric agonist with high selectivity for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Unlike the native ligand (FSH), which binds to the extracellular domain, **TOP5668** interacts with the transmembrane domain of the FSHR to activate it.[1] This activation mimics the natural biological activity of FSH, stimulating the classic Gs-protein coupled receptor pathway, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[3] This signaling cascade promotes follicular development and stimulates the production of steroid hormones, such as estradiol.[1][3]





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## References

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- 2. Mechanism of hormone and allosteric agonist mediated activation of follicle stimulating hormone receptor [ideas.repec.org]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
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